(2-Bromophenyl)(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanone
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Overview
Description
(2-Bromophenyl)(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanone is a complex organic compound that features a bromophenyl group, a pyridin-2-ylthio group, and a piperidin-1-ylmethanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromophenyl)(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanone typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Bromophenyl Intermediate: The starting material, 2-bromobenzene, undergoes a halogenation reaction to introduce the bromine atom.
Thioether Formation: The bromophenyl intermediate reacts with pyridine-2-thiol in the presence of a base to form the pyridin-2-ylthio group.
Piperidine Introduction: The resulting compound is then reacted with piperidine and formaldehyde under acidic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(2-Bromophenyl)(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles such as amines or thiols can replace the bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(2-Bromophenyl)(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanone has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (2-Bromophenyl)(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanone involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the pyridin-2-ylthio group can form coordination bonds with metal ions. The piperidin-1-ylmethanone group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes.
Comparison with Similar Compounds
Similar Compounds
- (2-Chlorophenyl)(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanone
- (2-Fluorophenyl)(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanone
- (2-Iodophenyl)(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanone
Uniqueness
Compared to its analogs, (2-Bromophenyl)(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanone exhibits unique reactivity due to the presence of the bromine atom, which can participate in specific halogen bonding interactions. This property can be exploited in the design of molecules with tailored biological activities or material properties.
Properties
IUPAC Name |
(2-bromophenyl)-[4-(pyridin-2-ylsulfanylmethyl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrN2OS/c19-16-6-2-1-5-15(16)18(22)21-11-8-14(9-12-21)13-23-17-7-3-4-10-20-17/h1-7,10,14H,8-9,11-13H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUFDCGVSELYFNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CSC2=CC=CC=N2)C(=O)C3=CC=CC=C3Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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